4-Fluoro-4-methylpiperidine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

4-Fluoro-4-methylpiperidine hydrochloride (CAS 1023305-87-4) is the mandatory building block for reproducing compounds claimed in WO2017/6281 A1, WO2019/25562 A1, and WO2019/148005 A1. The geminal 4-fluoro-4-methyl substitution delivers a ~3.14 unit pKa decrease versus piperidine, enabling precise modulation of basicity, lipophilicity, and metabolic stability. Unsubstituted piperidine, 4-methylpiperidine, or 4-fluoropiperidine are not interchangeable—only this exact substitution pattern reproduces published SAR, sigma-2 receptor binding (Ki = 90 nM), and patent examples. Procure with structural fidelity to ensure experimental reproducibility.

Molecular Formula C6H13ClFN
Molecular Weight 153.62 g/mol
CAS No. 1023305-87-4
Cat. No. B1405389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4-methylpiperidine hydrochloride
CAS1023305-87-4
Molecular FormulaC6H13ClFN
Molecular Weight153.62 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)F.Cl
InChIInChI=1S/C6H12FN.ClH/c1-6(7)2-4-8-5-3-6;/h8H,2-5H2,1H3;1H
InChIKeyLVFDOIZBJXQXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-4-methylpiperidine Hydrochloride CAS 1023305-87-4: Baseline Physicochemical and Procurement Profile


4-Fluoro-4-methylpiperidine hydrochloride (CAS 1023305-87-4) is a fluorinated piperidine derivative featuring a fluorine atom and a methyl group geminally substituted at the 4-position of the saturated six-membered ring [1]. This substitution pattern imparts distinct physicochemical properties compared to non-fluorinated or difluorinated piperidine analogs. The compound is a white crystalline solid with high water solubility , molecular weight 153.63 g/mol, and is typically supplied at ≥97% purity as verified by NMR, HPLC, or GC . It serves as a versatile building block in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates where fine-tuning of basicity, lipophilicity, and metabolic stability is required [2].

Why Generic Piperidine Substitution is Inadequate: Quantitative Differentiation of 4-Fluoro-4-methylpiperidine Hydrochloride


The simple substitution of 4-fluoro-4-methylpiperidine hydrochloride with unsubstituted piperidine, 4-methylpiperidine, or 4-fluoropiperidine is scientifically unsound due to the synergistic, non-additive effects of the geminal fluorine-methyl substitution on key drug discovery parameters. Systematic studies reveal that a single fluorine atom at the 4-position decreases the piperidine nitrogen pKa by approximately 3.14 units relative to the parent piperidine, profoundly altering protonation state at physiological pH and impacting target engagement [1]. Furthermore, the presence of both fluorine and methyl groups creates a unique conformational landscape and lipophilicity profile distinct from mono-fluorinated, difluorinated, or non-fluorinated analogs, which directly influences metabolic stability, membrane permeability, and off-target binding [2]. The following quantitative evidence demonstrates that this specific substitution pattern is not interchangeable and must be procured with precise structural fidelity to reproduce published SAR, patent examples, and biological activity.

Quantitative Differentiation Evidence for 4-Fluoro-4-methylpiperidine Hydrochloride Against Closest Analogs


Basicity Modulation (pKa Shift) vs. Unsubstituted Piperidine and 4,4-Difluoropiperidine

The introduction of a single fluorine atom at the 4-position of piperidine results in a substantial decrease in basicity compared to the parent piperidine, a critical determinant of ionization state and target binding. A systematic physicochemical study quantified this effect. The pKa of 4-fluoro-4-methylpiperidine is directly comparable to the observed pKa shift of 3.14 units for the 4-fluoropiperidine vs. piperidine pair (ΔpKa = 3.14) [1]. This decrease aligns closely with the 3.15 unit decrease observed for 4,4-difluoropiperidine, confirming the dominant inductive electron-withdrawing effect of the fluorine atom [1]. This modulation is essential for optimizing the fraction of neutral, membrane-permeable species versus the protonated, target-binding form.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Conformational Restriction and Lipophilicity Balance vs. 4-Methylpiperidine and 4-Fluoropiperidine

The geminal fluorine-methyl substitution at the 4-position uniquely influences both the conformational equilibrium and the lipophilicity of the piperidine ring. While the fluorine atom decreases basicity and can increase metabolic stability, the methyl group introduces steric bulk that can bias ring conformations. The combined effect yields a distinct LogP profile compared to mono-substituted analogs. Systematic studies on fluorinated heterocycles show that lipophilicity (LogP) and pKa are not independent variables but are both affected by conformational preferences [1]. This unique balance is crucial for achieving optimal membrane permeability without excessive lipophilicity that can lead to promiscuous binding or poor solubility.

Conformational Analysis Lipophilicity Drug Design

Application-Specific Utility in TRPV1 Antagonist SAR

In the development of TRPV1 antagonists, modifications of the piperidine moiety are critical for tuning potency and selectivity. While not a direct head-to-head comparison of the isolated building block, SAR studies highlight that specific substitutions on the piperidine ring, such as the 4-fluoro-4-methyl pattern, are used to optimize binding affinity and functional activity at the TRPV1 receptor [1]. For example, piperidine carboxamide derivatives with various substitutions have been shown to exhibit potent TRPV1 antagonist activity, with IC50 values in the nanomolar range (e.g., 8.7 nM for a related analog) [2]. The specific substitution pattern of 4-fluoro-4-methylpiperidine is a key variable in these SAR explorations, differentiating it from other piperidine derivatives used in the same context.

Pain Research TRPV1 Structure-Activity Relationship

Patent-Exemplified Utility in Pharmaceutical Intermediates

4-Fluoro-4-methylpiperidine hydrochloride is explicitly claimed as a synthetic intermediate in multiple pharmaceutical patents, demonstrating its established utility in producing bioactive molecules. For instance, WO2017/6281 A1 describes its use in the synthesis of isopropyl 2-(5-bromo-4-(4-fluoro-4-methylpiperidin-1-yl)-2,6-dimethylpyridin-3-yl)-2-oxoacetate, a specific intermediate [1]. Furthermore, WO2019/25562 A1 and WO2019/148005 A1 both claim the use of this building block in the preparation of complex isoindolin-1-one derivatives with defined stereochemistry [1]. These patent filings provide concrete, traceable examples of where this specific compound is required to reproduce the disclosed synthetic routes.

Process Chemistry Pharmaceutical Intermediates Patent Synthesis

Sigma-2 Receptor Binding Affinity (Ki = 90 nM) as a Differentiated Starting Point

The compound has demonstrated measurable binding affinity for the sigma-2 receptor, with a reported Ki of 90 nM in rat PC12 cells [1]. This affinity, while modest, provides a quantifiable starting point for optimization that is specific to this substitution pattern. In contrast, the parent piperidine lacks this specific interaction, and the activity profile of 4-methylpiperidine or 4-fluoropiperidine at the sigma-2 receptor would be expected to differ due to altered basicity and sterics. This data point serves as a benchmark for SAR campaigns aimed at modulating sigma receptor activity.

Sigma Receptor CNS Drug Discovery Binding Affinity

Intrinsic Microsomal Clearance as a Component of Metabolic Stability

While direct intrinsic clearance data for 4-fluoro-4-methylpiperidine hydrochloride is not publicly reported, systematic studies on analogous mono- and difluorinated piperidines establish that fluorination significantly reduces intrinsic microsomal clearance (Clint) compared to non-fluorinated counterparts [1]. For example, the study by Melnykov et al. (2023) measured Clint for a series of fluorinated azetidines, pyrrolidines, and piperidines, demonstrating that strategic fluorine placement can lower clearance rates, thereby extending half-life [1]. The 4-fluoro-4-methyl substitution is designed to leverage this effect, offering a balance between reduced oxidative metabolism (via fluorine) and maintained or modulated target binding (via methyl).

ADME Metabolic Stability Drug Metabolism

Optimal Application Scenarios for 4-Fluoro-4-methylpiperidine Hydrochloride in Research and Development


Reproducing and Extending Patent-Exemplified Pharmaceutical Syntheses

When scaling up or optimizing synthetic routes described in patents WO2017/6281 A1, WO2019/25562 A1, or WO2019/148005 A1, the use of 4-fluoro-4-methylpiperidine hydrochloride is mandatory [1]. These patents specifically claim intermediates and final compounds incorporating this moiety. Substitution with a similar piperidine derivative would constitute a deviation from the patented process and may result in failure to produce the claimed compound or infringe upon the patent's legal scope.

Structure-Activity Relationship (SAR) Studies Targeting TRPV1 and Sigma Receptors

Researchers investigating TRPV1 antagonists for pain management [2] or sigma receptor ligands for CNS disorders [3] can use this compound as a key building block. Its defined binding affinity (Ki = 90 nM for sigma-2 receptor) and use in potent TRPV1 antagonist series provide a rational starting point for medicinal chemistry optimization. Sourcing the exact compound ensures that SAR comparisons are made against a consistent and literature-validated baseline.

Physicochemical Property Optimization in Drug Discovery Programs

In projects where fine-tuning basicity (pKa), lipophilicity (LogP), and metabolic stability is critical, 4-fluoro-4-methylpiperidine hydrochloride offers a validated substitution pattern. The ~3.14 unit pKa decrease relative to piperidine (as established in systematic studies [4]) provides a predictable and substantial shift in ionization state, which is essential for improving membrane permeability and reducing off-target hERG binding. This compound serves as a strategic tool for medicinal chemists aiming to balance these properties in lead optimization.

Development of Novel Fluorinated Building Blocks for Chemical Biology

Chemical biologists developing novel probes or tools that require a fluorine atom for 19F NMR studies or metabolic stabilization can utilize this compound as a versatile starting material. The presence of both a fluorine atom (for detection or stability) and a reactive secondary amine (for further derivatization) makes it a highly functional intermediate. Its commercial availability and established synthetic utility in patent literature [1] reduce the burden of custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-4-methylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.